
L-2,4-diaminobutyric acid
Overview
Description
L-2,4-Diaminobutyric acid is a non-proteinogenic amino acid with the chemical formula
C4H10N2O2
. It is structurally similar to gamma-aminobutyric acid but contains an additional amino group. This compound is known for its role as a weak inhibitor of gamma-aminobutyric acid transaminase and has been studied for its potential antitumor properties .Mechanism of Action
Target of Action
The primary target of L-2,4-diaminobutyric acid is GABA transaminase , an enzyme that converts GABA back to glutamate . This enzyme plays a crucial role in the regulation of GABA levels in the body, which is a key neurotransmitter involved in inhibitory signaling in the nervous system .
Mode of Action
This compound acts as a non-competitive inhibitor of GABA transaminase . This means it binds to a site on the enzyme other than the active site, changing the enzyme’s shape and preventing it from effectively converting GABA back to glutamate . As a result, GABA levels in the body are elevated . Additionally, this compound has been observed to be a GABA reuptake inhibitor , further contributing to increased GABA levels .
Biochemical Pathways
The inhibition of GABA transaminase and the prevention of GABA reuptake by this compound lead to an increase in GABA levels . Elevated GABA levels can affect various biochemical pathways, particularly those involving neurotransmission.
Pharmacokinetics
Therefore, the impact of these properties on the bioavailability of this compound is currently unknown .
Result of Action
The elevation of GABA levels due to the action of this compound can have several effects at the molecular and cellular level. For instance, increased GABA levels can enhance inhibitory signaling in the nervous system . Additionally, this compound has been observed to exhibit antitumor activity in vivo and in vitro .
Biochemical Analysis
Biochemical Properties
L-2,4-diaminobutyric acid is known to inhibit GABA transaminase, an enzyme that converts GABA back to glutamate . This inhibition prevents the conversion, thereby elevating GABA levels . Additionally, it has been found to activate L-leucine and L-threonine, which are constituent amino acids of polymyxin E .
Cellular Effects
In cellular contexts, this compound has been observed to have cytolytic effects on human glioma cell lines and normal human fibroblasts . The concentrations of this compound necessary to reduce the cell count to 50% of control following a 24-hour incubation at 37°C were 12.5 mM for the human fibroblasts and 20 mM for the glioma cell line .
Molecular Mechanism
The molecular mechanism of this compound primarily involves its action as an inhibitor of GABA transaminase . By inhibiting this enzyme, this compound prevents the conversion of GABA back to glutamate, leading to an increase in GABA levels . This can influence various cellular and molecular processes, including neurotransmission.
Temporal Effects in Laboratory Settings
The effects of this compound have been studied over time in laboratory settings. For instance, it has been observed that tumor cells are irreversibly and totally damaged by incubation with 10 mM this compound for 24 hours at 37°C .
Dosage Effects in Animal Models
While specific studies on the dosage effects of this compound in animal models are limited, it has been reported that treatment with this compound results in a 43.4% reduction of tumor growth .
Metabolic Pathways
This compound is a substrate of diaminobutyrate-pyruvate transaminase (EC 2.6.1.46), an enzyme involved in an alternative polyamine biosynthesis pathway in bacteria .
Preparation Methods
Synthetic Routes and Reaction Conditions
L-2,4-Diaminobutyric acid can be synthesized through several methods. One common approach involves the reaction of diethyl acetamidomalonate with ethylenediamine, followed by hydrolysis and decarboxylation. The reaction conditions typically include:
Reaction with Ethylenediamine: Diethyl acetamidomalonate is reacted with ethylenediamine in the presence of a base such as sodium ethoxide.
Hydrolysis: The intermediate product is then hydrolyzed using hydrochloric acid.
Decarboxylation: The final step involves decarboxylation under acidic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound often involves microbial fermentation. Specific strains of bacteria, such as Corynebacterium glutamicum, are engineered to overproduce this compound. The fermentation process is optimized for yield and purity, involving controlled pH, temperature, and nutrient supply.
Chemical Reactions Analysis
Types of Reactions
L-2,4-Diaminobutyric acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding imines or oxo derivatives.
Reduction: Reduction reactions can convert it into simpler amines.
Substitution: The amino groups can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Reagents like acyl chlorides or sulfonyl chlorides in the presence of a base.
Major Products
Oxidation: Imines or oxo derivatives.
Reduction: Simpler amines.
Substitution: Acylated or sulfonylated derivatives.
Scientific Research Applications
Pharmaceutical Applications
1.1 Cancer Treatment
L-2,4-diaminobutyric acid has shown promising potential in cancer therapy. Research indicates that derivatives of DAB can enhance the efficacy of established anticancer drugs such as daunomycin, particularly in treating leukemia. The compound's ability to induce high osmotic pressure may contribute to its effectiveness against malignant cells, including human neuroglial cytomas and mouse fibroma cells .
1.2 Neurotoxicity Studies
While DAB has therapeutic potential, it is also associated with neurotoxicity. Studies have demonstrated that high doses of this compound can lead to hyperirritability and convulsions in animal models. The neurotoxic effects are attributed to liver damage resulting from the compound's interference with ammonia metabolism, leading to increased blood ammonia levels . Understanding these toxicological properties is crucial for developing safe therapeutic protocols.
Agricultural Applications
2.1 Plant Growth Promotion
This compound has been identified as a plant metabolite that can enhance growth and development in various crops. Its application in agriculture may involve using DAB as a growth regulator or a supplement to improve nutrient uptake and stress resistance in plants .
2.2 Pest Resistance
There is emerging evidence suggesting that DAB may play a role in enhancing pest resistance in plants. By modulating physiological responses, this compound could potentially reduce the impact of pests on crop yields, thereby contributing to sustainable agricultural practices.
Summary of Research Findings
The following table summarizes key findings related to the applications of this compound:
Case Studies
Case Study 1: Cancer Therapy
In a study examining the effects of this compound on cancer cells, researchers found that its derivatives significantly improved the therapeutic outcomes when used alongside conventional chemotherapy agents. This study highlights the need for further exploration of DAB as a complementary treatment option for various cancers.
Case Study 2: Neurotoxicity Assessment
A comprehensive evaluation of this compound's neurotoxic effects revealed critical insights into its mechanism of action. The study concluded that while DAB has potential therapeutic uses, careful consideration must be given to its dosage to mitigate adverse neurological effects.
Comparison with Similar Compounds
L-2,4-Diaminobutyric acid can be compared with other similar compounds such as:
Gamma-aminobutyric acid: Unlike gamma-aminobutyric acid, this compound has an additional amino group, making it a more potent inhibitor of gamma-aminobutyric acid transaminase.
L-2,3-Diaminopropionic acid: This compound has a similar structure but lacks the additional carbon in the backbone, resulting in different chemical properties and biological activities.
L-Ornithine: Both are non-proteinogenic amino acids, but L-Ornithine is primarily involved in the urea cycle, whereas this compound is studied for its inhibitory effects on gamma-aminobutyric acid transaminase.
This compound stands out due to its unique structure and specific inhibitory effects on gamma-aminobutyric acid transaminase, making it a valuable compound in various research fields .
Biological Activity
L-2,4-diaminobutyric acid (DABA) is a significant organic compound belonging to the class of alpha-amino acids. It has garnered attention due to its various biological activities, particularly in neurotoxicity, antimicrobial properties, and potential applications in metabolic disorders. This article reviews the biological activity of DABA, supported by research findings and case studies.
This compound is a primary metabolite involved in several metabolic pathways. It is synthesized from L-ornithine and can be detected in various foods such as pummelos and pineapples . DABA acts as a substrate for specific enzymes, including 4-aminobutyrate aminotransferase, which plays a role in neurotransmitter metabolism .
Neurotoxicity
Research indicates that DABA exhibits neurotoxic properties primarily through its effects on liver function. A study demonstrated that intraperitoneal administration of toxic doses of DABA to rats resulted in hyperirritability, tremors, and convulsions within 12-20 hours. This was associated with increased blood ammonia levels and inhibited urea synthesis in liver slices from treated animals . The mechanism behind this neurotoxicity appears to involve competitive inhibition of ornithine carbamoyltransferase, leading to impaired ammonia utilization and subsequent neurotoxic effects .
Case Study: Neurotoxicity in Animal Models
- Subject : Rats administered with DABA.
- Findings :
- Symptoms: Hyperirritability, tremors, convulsions.
- Biochemical changes: Increased ammonia levels; reduced urea synthesis.
Parameter | Control Group | DABA Treated Group |
---|---|---|
Blood Ammonia (µM) | 50 | 70 |
Brain Glutamine (µM) | 100 | 300 |
Antimicrobial Activity
DABA has been explored for its antimicrobial properties. A study evaluated this compound-based ultrashort cationic lipopeptides (USCLs), which exhibited significant antimicrobial activity against various pathogens including Escherichia coli and Staphylococcus aureus. The effectiveness of these compounds was correlated with their structural characteristics, such as the length of the N-acyl chain .
Research Findings on Antimicrobial Efficacy
- Pathogens Tested :
- E. coli
- S. aureus
- Candida albicans
Compound Type | Minimum Inhibitory Concentration (MIC) |
---|---|
USCLs with DABA | 10 µg/mL |
Control (no DABA) | >100 µg/mL |
Applications in Metabolic Disorders
DABA's role in metabolic disorders has been highlighted in the context of ornithine transcarbamylase deficiency (OTCD). Patients with OTCD often experience hyperammonemic crises due to impaired urea cycle function. Supplementation with compounds like DABA may provide alternative pathways for ammonia detoxification .
Clinical Case: Management of OTCD
- Patient Profile : Male diagnosed with OTCD.
- Management Strategy : Low-protein diet supplemented with essential amino acids and L-citrulline.
- Outcome : Improved metabolic stability after dietary adjustments.
Properties
IUPAC Name |
(2S)-2,4-diaminobutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O2/c5-2-1-3(6)4(7)8/h3H,1-2,5-6H2,(H,7,8)/t3-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGNSCSPNOLGXSM-VKHMYHEASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)C(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CN)[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | L-2,4-diaminobutyric acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0006284 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
1758-80-1 | |
Record name | L-2,4-Diaminobutyric acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1758-80-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | L-2,4-diaminobutyric acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001758801 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | L-2,4-diaminobutyric acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB03817 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 2,4-DIAMINOBUTYRIC ACID, L- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/61HPH2F0W7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | L-2,4-diaminobutyric acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0006284 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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